molecular formula C17H20O2 B144803 2,2-Bis(4-hydroxy-3-methylphenyl)propane CAS No. 79-97-0

2,2-Bis(4-hydroxy-3-methylphenyl)propane

Cat. No.: B144803
CAS No.: 79-97-0
M. Wt: 256.34 g/mol
InChI Key: YMTYZTXUZLQUSF-UHFFFAOYSA-N
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Description

It is a monomer used in the production of polycarbonate and bisphenol A . This compound is characterized by its two hydroxy groups and two methyl groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxy-3-methylphenyl)propane typically involves the reaction of isopropyl alcohol with sulfuric acid, followed by the addition of ortho-cresol and acetone. The reaction is carried out under a nitrogen atmosphere at a controlled temperature of 40°C. The reaction mixture is then heated to 80°C to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxy-3-methylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(4-hydroxy-3-methylphenyl)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxy-3-methylphenyl)propane involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to hormone receptors and altering their activity. This compound can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-hydroxy-3-methylphenyl)propane is unique due to its specific arrangement of hydroxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in polymer synthesis and industrial processes .

Properties

IUPAC Name

4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYZTXUZLQUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047890
Record name 3,3'-Dimethylbisphenol A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-97-0
Record name Bisphenol C
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URL https://commonchemistry.cas.org/detail?cas_rn=79-97-0
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Record name 3,3'-Dimethylbisphenol A
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Record name Bisphenol C
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-methyl-
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Record name 3,3'-Dimethylbisphenol A
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Record name 4,4'-isopropylidenedi-o-cresol
Source European Chemicals Agency (ECHA)
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Record name BISPHENOL C
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Synthesis routes and methods

Procedure details

Aniline (25 g; 1.39 moles of aniline per mole of p-isopropenyl-o-cresol) was added to 50 g of a mixture of o-cresol and p-isopropenyl-o-cresol (1:1 mole ratio) obtained by the alkali cleavage of 2,2-bis(4'-hydroxy-3'-methylphenyl)-propane. The mixture was stirred at 170° C., and 1.5 g of the catalyst solution prepared in Example 1 (0.0029 mole of catalyst per mole of p-isopropenyl-o-cresol) was added. The reaction was performed for 3 hours. Gas-chromatographic analysis of the resulting reaction mixture showed that 42.7 g (yield 91%) of 2-(4'-hydroxy-3'-methylphenyl)-2-(4'-aminophenyl)-propane having a melting point of 152.5 to 153.5° C. was formed.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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